2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide
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Overview
Description
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide is a chemical compound with the molecular formula C13H19BrN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a bromophenyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide typically involves the reaction of 4-bromophenylacetonitrile with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[2-(4-chlorophenyl)propan-2-yl]butanamide
- 2-amino-N-[2-(4-fluorophenyl)propan-2-yl]butanamide
- 2-amino-N-[2-(4-methylphenyl)propan-2-yl]butanamide
Uniqueness
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide is unique due to the presence of the bromine atom in the phenyl group, which imparts specific chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9/h5-8,11H,4,15H2,1-3H3,(H,16,17) |
InChI Key |
HCESOXYDVYLVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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